molecular formula C16H12N2O8 B14266035 Bis[(4-nitrophenyl)methyl] ethanedioate CAS No. 138610-05-6

Bis[(4-nitrophenyl)methyl] ethanedioate

Cat. No.: B14266035
CAS No.: 138610-05-6
M. Wt: 360.27 g/mol
InChI Key: ZHOUMCBNPVCTMI-UHFFFAOYSA-N
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Description

Bis[(4-nitrophenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a central ethanedioate (oxalate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-nitrophenyl)methyl] ethanedioate typically involves the reaction of 4-nitrobenzyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the oxalate group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) carbonate: Similar structure but with a carbonate moiety instead of an oxalate.

    Bis(4-nitrophenyl) phosphate: Contains a phosphate group instead of an oxalate.

    Bis(4-nitrophenyl) methane: Lacks the oxalate group and has a simpler structure.

Uniqueness

Bis[(4-nitrophenyl)methyl] ethanedioate is unique due to the presence of the oxalate moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

138610-05-6

Molecular Formula

C16H12N2O8

Molecular Weight

360.27 g/mol

IUPAC Name

bis[(4-nitrophenyl)methyl] oxalate

InChI

InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2

InChI Key

ZHOUMCBNPVCTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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